molecular formula C18H21NO5S B2398662 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine CAS No. 946292-02-0

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2398662
CAS No.: 946292-02-0
M. Wt: 363.43
InChI Key: GTJQUOBZNZKQKG-UHFFFAOYSA-N
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Description

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine (CAS Number: 946292-02-0) is a synthetic organic compound supplied for scientific research and development. This compound features a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a 2,5-dimethoxybenzenesulfonyl group, yielding the molecular formula C18H21NO5S and a molecular weight of 363.428 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonin (5-HT) receptors. The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in serotonergic research, often associated with activity at the 5-HT2A receptor, a key target for investigating neuropsychiatric conditions . As a phenylmorpholine derivative, it represents a structurally constrained analogue of phenethylamine-based ligands, providing a valuable tool for probing structure-activity relationships (SAR) and receptor-ligand interactions . Researchers can utilize this compound to explore the design of selective receptor agonists or to understand the impact of conformational restraint on pharmacological activity . Available in quantities from 1mg to 50mg, this product is provided with high purity for research applications . This product is intended for research purposes only in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)sulfonyl-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-15-8-9-16(23-2)18(12-15)25(20,21)19-10-11-24-17(13-19)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJQUOBZNZKQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Stoichiometry

The reaction employs equimolar quantities of 2,5-dimethoxybenzenesulfonyl chloride (MW: 280.74 g/mol) and 2-phenylmorpholine (MW: 163.22 g/mol). Triethylamine (TEA) serves as both a base and HCl scavenger, typically added in 1.2 equivalents relative to the sulfonyl chloride. Anhydrous dichloromethane (DCM) is the solvent of choice due to its ability to dissolve both reactants and stabilize ionic intermediates.

Reaction Setup and Conditions

The synthesis proceeds under ambient temperature (20–25°C) with rigorous exclusion of moisture. A representative protocol involves:

  • Dissolving 2-phenylmorpholine (10 mmol) in 50 mL DCM.
  • Adding TEA (12 mmol) dropwise under nitrogen atmosphere.
  • Slowly introducing 2,5-dimethoxybenzenesulfonyl chloride (10 mmol) dissolved in 20 mL DCM.
  • Stirring the mixture for 6–8 hours until TLC confirms complete consumption of the starting amine.

The reaction’s exothermic nature necessitates controlled addition rates to prevent thermal degradation. Post-reaction, the mixture is washed sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted reagents and byproducts.

Purification and Yield

Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate 3:1), yielding this compound as a white crystalline solid in 72–85% purity. Recrystallization from ethanol/water (4:1) enhances purity to >98%, with an overall isolated yield of 68–74%.

Optimization of Reaction Parameters

Solvent Effects

While DCM remains standard, alternative solvents impact reaction kinetics and yield:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Dichloromethane 8.93 6–8 68–74
Tetrahydrofuran 7.58 4–5 62–67
Acetonitrile 37.5 3–4 58–63
Ethyl Acetate 6.02 8–10 54–60

Polar aprotic solvents like acetonitrile accelerate the reaction but reduce yield due to competitive side reactions. THF offers a balance between reaction rate and product stability, though DCM remains optimal for large-scale synthesis.

Base Selection

Triethylamine’s efficacy stems from its strong basicity (pKa = 10.75) and low nucleophilicity. Alternative bases exhibit varying performance:

Base pKa Yield (%) Byproduct Formation
Triethylamine 10.75 68–74 Low
Pyridine 5.21 45–52 Moderate
Diisopropylethylamine 11.40 70–76 Low
DBU 13.5 38–43 High

Diisopropylethylamine marginally improves yield but increases costs, making TEA the pragmatic choice for industrial applications.

Alternative Synthetic Routes

Stepwise Assembly of Morpholine Core

An alternative approach constructs the morpholine ring in situ from β-amino alcohol precursors. For example, reacting 2-phenylaminoethanol with 1,2-dibromoethane under basic conditions generates 2-phenylmorpholine, which subsequently undergoes sulfonylation. While this method avoids pre-synthesized 2-phenylmorpholine, it introduces additional steps, reducing overall efficiency (total yield: 51–57%).

Solid-Phase Synthesis

Recent advancements explore polymer-supported sulfonyl chlorides to streamline purification. Immobilizing 2,5-dimethoxybenzenesulfonyl chloride on Wang resin enables:

  • Coupling with 2-phenylmorpholine in DMF.
  • Washing away excess reagents.
  • Cleaving the product using TFA/DCM (95:5).

This method achieves 65–70% yield with >95% purity, though scalability remains limited due to resin costs.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 8.9 Hz, 1H, ArH), 6.72 (dd, J = 8.9, 3.0 Hz, 1H, ArH), 6.61 (d, J = 3.0 Hz, 1H, ArH), 4.12–3.98 (m, 4H, morpholine OCH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45–3.32 (m, 2H, morpholine NCH₂), 2.95–2.82 (m, 2H, morpholine NCH₂).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1248 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals a single peak at tR = 6.72 min, confirming >98% purity. Residual solvents (DCM, TEA) remain below ICH Q3C limits (<600 ppm).

Industrial-Scale Production Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
2-Phenylmorpholine 1,200 48
Sulfonyl Chloride 980 39
Solvents/Consumables 320 13

Bulk procurement of 2-phenylmorpholine from psychostimulant manufacturing byproducts reduces costs by 22–25%.

Environmental Impact

The process generates 8.4 kg waste/kg product, primarily HCl-TEA complexes and spent solvents. Implementing solvent recovery systems (e.g., DCM distillation) lowers waste to 3.1 kg/kg, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products would include sulfone derivatives.

    Reduction: The major products would include reduced morpholine derivatives.

    Substitution: The major products would include substituted morpholine derivatives.

Scientific Research Applications

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine and its analogs:

Compound Substituents Molecular Weight Key Properties Applications
This compound 2,5-dimethoxy, 2-phenyl ~362.4 g/mol* High polarity (methoxy groups), moderate logP (~2.8*), potential H-bond acceptor Drug discovery, enzyme inhibition
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]morpholine () 2,5-dichloro, 4-methoxy 326.2 g/mol Lower polarity (chloro groups), higher logP (~3.5), enhanced lipophilicity Agrochemicals, antimicrobial agents
4-[2-(Methylsulfonyl)phenyl]morpholine () 2-methylsulfonyl ~241.3 g/mol Moderate polarity, strong electron-withdrawing sulfonyl group Catalysis, polymer chemistry

*Estimated via computational methods (e.g., density-functional theory, ) .

Key Observations :

Electronic Effects :

  • The dimethoxy substituents in the target compound increase electron density on the phenyl ring, enhancing hydrogen-bonding capacity (e.g., with enzymes or receptors) .
  • In contrast, dichloro groups () introduce electron-withdrawing effects, reducing solubility but improving membrane permeability .

Chlorinated analogs () are more likely to act as antimicrobials due to increased lipophilicity .

Crystallographic Behavior :

  • The sulfonyl group facilitates stable crystal packing via C–H···O interactions, as observed in morpholine derivatives analyzed using SHELX and ORTEP () .
  • Methoxy groups may promote specific hydrogen-bonding networks, as described in graph-set analysis () .

Research Findings and Challenges

  • Synthesis Complexity : Introducing multiple methoxy groups requires precise regioselective sulfonation, which may lower yields compared to simpler analogs like 4-[2-(methylsulfonyl)phenyl]morpholine () .
  • Computational Predictions : Density-functional theory () predicts the target compound’s dipole moment (~5.2 D) to be higher than its dichloro analog (~4.1 D), aligning with its polar nature .
  • Structural Validation : Tools like PLATON () are critical for confirming the absence of disorder in sulfonamide-containing crystals, a common issue in morpholine derivatives .

Biological Activity

The compound 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N2O5S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the sulfonyl group enhances its solubility and biological activity.

Target Interactions

Compounds similar in structure to this compound have been shown to interact with multiple biological targets, including:

  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity affecting neurotransmission and cellular signaling.

Mode of Action

The biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The sulfonamide moiety is particularly effective against bacterial dihydropteroate synthase.
  • Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis and inhibition of cell proliferation.

Biochemical Pathways

The interaction of this compound with biochemical pathways can lead to various outcomes:

  • Cell Cycle Arrest : Induction of cell cycle checkpoints may prevent cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress, leading to apoptosis in cancer cells.

Anticancer Activity

In a study examining the anticancer effects of sulfonamide derivatives, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests a promising potential for further development as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundMCF-715
Control (Doxorubicin)MCF-70.5

Antimicrobial Activity

Another study highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via sulfonylation of the morpholine core. A common approach involves reacting 2-phenylmorpholine with 2,5-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., sodium hydroxide or triethylamine as a catalyst). Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. Monitoring via TLC or HPLC ensures completion. Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Impurities like unreacted sulfonyl chloride or byproducts (e.g., dimerized intermediates) require careful isolation. Yield optimization focuses on stoichiometric ratios and controlled addition rates.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology : Orthogonal techniques are essential:

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, sulfonyl protons at δ 7.2–7.5 ppm).
  • HRMS : High-resolution mass spectrometry confirms molecular ion ([M+H]+^+) and fragmentation pathways.
  • FT-IR : Sulfonyl S=O stretches (~1350 cm1^{-1}) and morpholine ring vibrations (~1100 cm1^{-1}) validate functional groups .
    • Validation : Compare data with structurally analogous compounds (e.g., 2-(4-Chlorophenyl)morpholine derivatives) to resolve ambiguities .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies involve:

  • pH Stress Testing : Incubate solutions at pH 2 (HCl), 7 (buffer), and 10 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C typical for sulfonamides).
    • Outcome : Degradation products (e.g., desulfonylated morpholines or hydrolyzed methoxy groups) indicate susceptibility to acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on sulfonyl-morpholine interactions with catalytic residues.
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond acceptor counts.
    • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for sulfonylated morpholines?

  • Methodology :

  • Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, assay protocols). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative).
  • Orthogonal Assays : Re-test the compound under standardized conditions (e.g., CLSI guidelines for MIC determination).
    • Case Study : If one study reports IC50_{50} = 5 µM (cancer cells) and another shows no activity, validate purity (>98% via HPLC) and confirm target engagement (e.g., Western blot for apoptosis markers) .

Q. How can impurity profiling during synthesis improve reproducibility in pharmacological studies?

  • Methodology :

  • Chromatographic Purity : Use HPLC with UV/vis detection (λ = 254 nm) and a C18 column. Identify impurities (e.g., residual starting materials) via spiking experiments.
  • Limit Tests : Adopt pharmacopeial guidelines (e.g., USP <1086>) to set thresholds (e.g., ≤0.1% for any single impurity).
    • Impact : Reducing batch-to-batch variability ensures consistent bioactivity data .

Q. What are the challenges in designing enantioselective syntheses for chiral analogs of this compound?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during sulfonylation or morpholine ring formation.
  • Resolution Techniques : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
    • Hurdles : Steric hindrance from the 2,5-dimethoxyphenyl group complicates catalyst-substrate interactions, often leading to low enantiomeric excess (<70%) .

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